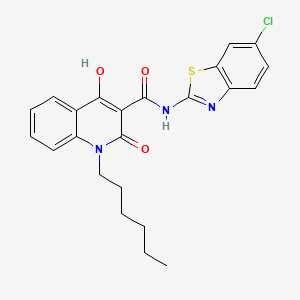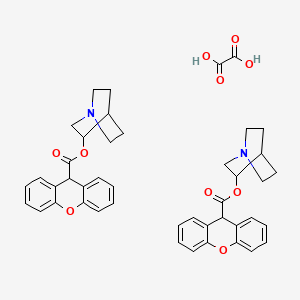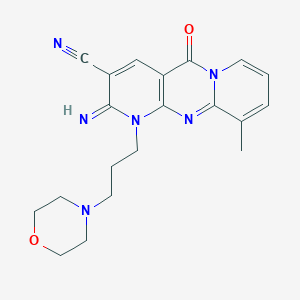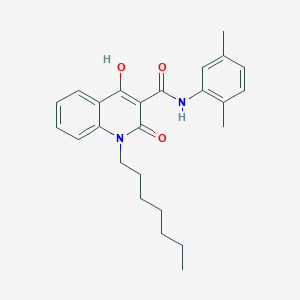
N-(6-chloro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a quinoline moiety, and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and quinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline and benzothiazole derivatives, which can be further utilized in different applications .
科学的研究の応用
N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, altering their function and leading to various biological effects. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-4-HO-2-OXO-1-PENTYL-1,2-2H-3-QUINOLINECARBOXAMIDE
- N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-1-ET-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
Uniqueness
Compared to similar compounds, N-(6-CL-1,3-BENZOTHIAZOL-2-YL)-1-HEXYL-4-HO-2-OXO-1,2-2H-3-QUINOLINECARBOXAMIDE stands out due to its specific hexyl substitution, which can influence its solubility, reactivity, and biological activity.
特性
分子式 |
C23H22ClN3O3S |
|---|---|
分子量 |
456.0 g/mol |
IUPAC名 |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3S/c1-2-3-4-7-12-27-17-9-6-5-8-15(17)20(28)19(22(27)30)21(29)26-23-25-16-11-10-14(24)13-18(16)31-23/h5-6,8-11,13,28H,2-4,7,12H2,1H3,(H,25,26,29) |
InChIキー |
DJLJZEQWXGPICH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)



![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)
![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)

![7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)
![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)
![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)


